1-(4-methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one
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Overview
Description
1-(4-Methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one is a complex organic compound featuring a unique structure that combines elements of pyrrolidine and imidazolone
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Imidazolone Moiety: This step often involves the reaction of the pyrrolidine intermediate with isocyanates or carbodiimides to form the imidazolone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolone ring to more reduced forms.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases or acids to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 1-(4-methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one can be compared with other similar compounds, such as:
1-Benzyl-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-imidazol-2-one: Similar structure but lacks the methyl group on the benzyl ring.
1-(4-Methylbenzyl)-3-tetrahydro-1H-pyrrol-3-yltetrahydro-2H-pyrimidin-2-one: Contains a pyrimidinone ring instead of an imidazolone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-pyrrolidin-3-ylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-2-4-13(5-3-12)11-17-8-9-18(15(17)19)14-6-7-16-10-14/h2-5,14,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHOIOJLDRSVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C2=O)C3CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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